molecular formula C4H8F2O2 B2813385 1-(Difluoromethoxy)propan-2-ol CAS No. 1824190-82-0

1-(Difluoromethoxy)propan-2-ol

Cat. No.: B2813385
CAS No.: 1824190-82-0
M. Wt: 126.103
InChI Key: VGZMAUOFVPVYCA-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)propan-2-ol is an organic compound with the molecular formula C4H8F2O2 It is a secondary alcohol where the hydroxyl group is attached to the second carbon of a propane chain, and a difluoromethoxy group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Difluoromethoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,2-epoxypropane with difluoromethanol in the presence of a strong acid catalyst. The reaction proceeds via the opening of the epoxide ring by the difluoromethanol, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor under controlled temperature and pressure conditions. The use of catalysts such as sulfuric acid or other strong acids can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reaction conditions.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-(difluoromethoxy)propan-2-one.

    Reduction: Formation of 1-(difluoromethoxy)propane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Difluoromethoxy)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(difluoromethoxy)propan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The difluoromethoxy group can influence the compound’s lipophilicity and reactivity, impacting its biological activity.

Comparison with Similar Compounds

  • 1-(Methoxymethoxy)propan-2-ol
  • 1-(Ethoxymethoxy)propan-2-ol
  • 1-(Chloromethoxy)propan-2-ol

Comparison: 1-(Difluoromethoxy)propan-2-ol is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

1-(difluoromethoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F2O2/c1-3(7)2-8-4(5)6/h3-4,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZMAUOFVPVYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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